molecular formula C8H17NO2 B13542544 Ethyl (R)-3-amino-3-methylpentanoate

Ethyl (R)-3-amino-3-methylpentanoate

Cat. No.: B13542544
M. Wt: 159.23 g/mol
InChI Key: OXIMBNNQIXGPIY-MRVPVSSYSA-N
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Description

Ethyl (R)-3-amino-3-methylpentanoate is a chiral ester derivative of pentanoic acid, featuring an amino group and a methyl group at the 3-position of the pentanoate backbone. The (R)-configuration at the stereogenic center (C3) confers specificity in biochemical interactions, making it relevant in pharmaceutical synthesis and enantioselective catalysis.

Key structural attributes:

  • Molecular formula: C₈H₁₇NO₂ (estimated based on pentanoate backbone with ethyl ester, amino, and methyl groups).
  • Functional groups: Ethyl ester, primary amino, and methyl substituent at C3.
  • Stereochemistry: (R)-configuration at C3.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-methylpentanoate

InChI

InChI=1S/C8H17NO2/c1-4-8(3,9)6-7(10)11-5-2/h4-6,9H2,1-3H3/t8-/m1/s1

InChI Key

OXIMBNNQIXGPIY-MRVPVSSYSA-N

Isomeric SMILES

CC[C@](C)(CC(=O)OCC)N

Canonical SMILES

CCC(C)(CC(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-3-amino-3-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-amino-3-methylpentanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the use of acyl chlorides or acid anhydrides as starting materials. For example, ®-3-amino-3-methylpentanoyl chloride can be reacted with ethanol in the presence of a base such as pyridine to yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of ethyl ®-3-amino-3-methylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-amino-3-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl ®-3-amino-3-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl ®-3-amino-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active ®-3-amino-3-methylpentanoic acid, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position/Type) Stereochemistry Key Biological/Chemical Properties References
Ethyl (R)-3-amino-3-methylpentanoate C₈H₁₇NO₂ C3: NH₂, CH₃ (R) Potential chiral intermediate; uncharacterized biological activity. N/A
Ethyl (3R)-5-amino-3-hydroxypentanoate hydrochloride C₇H₁₆ClNO₃ C3: OH; C5: NH₂ (HCl salt) (3R) Enhanced solubility due to HCl salt; hydroxyl group may influence hydrogen bonding.
Ethyl-5-(p-chlorophenoxy)-3-hydroxy-3-methylpentanoate (HMP) C₁₄H₁₇ClO₄ C3: OH, CH₃; C5: p-Cl-phenoxy N/A Hypocholesterolemic activity; lowers HDL-C (22%) and total cholesterol (18%) with moderate peroxisome proliferation.
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate C₇H₁₃FO₃ C2: F; C3: OH, CH₃ N/A Fluorine increases electronegativity, altering reactivity; safety concerns noted (95% purity).
Ethyl (R)-2-amino-3,3-dimethylbutanoate C₈H₁₇NO₂ C2: NH₂; C3: CH₃ (two groups) (R) Synthetic yield (52%); used in peptide mimetics.

Stereochemical Influence

  • The (R)-configuration is a common feature in this compound and Ethyl (R)-2-amino-3,3-dimethylbutanoate (). This stereochemistry is crucial for binding to chiral receptors or enzymes, as seen in the latter’s use in peptide synthesis .

Functional Group Effects

  • Amino vs. hydroxyl groups: Amino groups (as in the target compound) provide basicity and hydrogen-bonding capacity, whereas hydroxyl groups (as in HMP) offer polarity and acidity. These differences impact solubility and interaction with biological targets.

Research Findings and Implications

  • Hypocholesterolemic agents: HMP’s structural similarity to clofibrate (a known peroxisome proliferator) highlights the balance between efficacy (cholesterol reduction) and safety (hepatomegaly). This compound’s lack of aromatic groups may mitigate liver toxicity but requires validation .
  • Synthetic accessibility: Ethyl (R)-2-amino-3,3-dimethylbutanoate’s 52% yield via optimized routes () suggests that similar strategies (e.g., enzymatic resolution) could apply to the target compound.

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